Cas no 40296-47-7 (Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate)
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-chloro-4-ethoxynicotinate
- 3-Pyridinecarboxylic acid, 6-chloro-4-ethoxy-, ethyl ester
- 6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester
- ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
- 4-Ethoxy-6-chlor-nicotinsaeure-ethylester
- 6-chloro-4-ethoxy-nicotinic acid ethyl ester
- WWB50257
- J-518562
- SCHEMBL20489593
- DB-081764
- Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate, 2-Chloro-4-ethoxy-5-(ethoxycarbonyl)pyridine
- AKOS015843433
- PS-5247
- CS-0089696
- J-003519
- DTXSID60489716
- BL001499
- AN-584/43416480
- SB55251
- 40296-47-7
- MFCD09702463
- J-521188
- W-204923
- Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
-
- MDL: MFCD09702463
- Inchi: 1S/C10H12ClNO3/c1-3-14-8-5-9(11)12-6-7(8)10(13)15-4-2/h5-6H,3-4H2,1-2H3
- InChI Key: NLJBDVLNDXIFIZ-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=N1)C(=O)OCC)OCC
Computed Properties
- Exact Mass: 229.05100
- Monoisotopic Mass: 229.0505709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 48.4Ų
Experimental Properties
- Density: 1.211±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 73-74 ºC (ligroine )
- Boiling Point: 313.9±37.0 °C at 760 mmHg
- Solubility: Slightly soluble (1.7 g/l) (25 º C),
- PSA: 48.42000
- LogP: 2.31040
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 224271-250mg |
Ethyl 6-chloro-4-ethoxynicotinate |
40296-47-7 | 95% | 250mg |
£134.00 | 2022-02-28 | |
| Fluorochem | 224271-1g |
Ethyl 6-chloro-4-ethoxynicotinate |
40296-47-7 | 95% | 1g |
£335.00 | 2022-02-28 | |
| TRC | E903635-25mg |
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate |
40296-47-7 | 25mg |
$81.00 | 2023-05-18 | ||
| TRC | E903635-50mg |
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate |
40296-47-7 | 50mg |
$133.00 | 2023-05-18 | ||
| TRC | E903635-100mg |
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate |
40296-47-7 | 100mg |
$196.00 | 2023-05-18 | ||
| TRC | E903635-250mg |
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate |
40296-47-7 | 250mg |
$345.00 | 2023-05-18 | ||
| Alichem | A029206362-1g |
Ethyl 6-chloro-4-ethoxynicotinate |
40296-47-7 | 95% | 1g |
$308.00 | 2023-09-02 | |
| Alichem | A029206362-5g |
Ethyl 6-chloro-4-ethoxynicotinate |
40296-47-7 | 95% | 5g |
$920.00 | 2023-09-02 | |
| Chemenu | CM129086-1g |
ethyl 6-chloro-4-ethoxynicotinate |
40296-47-7 | 95% | 1g |
$262 | 2021-08-05 | |
| Chemenu | CM129086-5g |
ethyl 6-chloro-4-ethoxynicotinate |
40296-47-7 | 95% | 5g |
$860 | 2021-08-05 |
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate Suppliers
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate Related Literature
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate (CAS No. 40296-47-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate (CAS No. 40296-47-7) is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its pyridine core structure, has garnered significant attention due to its utility in the development of various bioactive molecules. The presence of both chloro and ethoxy substituents on the pyridine ring endows it with unique reactivity, making it a preferred building block for medicinal chemists.
The 6-chloro and 4-ethoxy functional groups on the pyridine scaffold play a crucial role in determining the compound's chemical behavior. The chloro group, in particular, is known for its ability to participate in nucleophilic substitution reactions, which is a fundamental transformation in organic synthesis. This property allows for the facile introduction of diverse substituents at the 6-position, thereby generating a wide array of derivatives with tailored pharmacological properties.
Moreover, the ethoxy group at the 4-position contributes to the stability and solubility of the compound, making it easier to handle and purify during synthetic processes. These characteristics make Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate an indispensable reagent in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and drug candidates.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate has emerged as a key intermediate in several promising drug discovery programs. Its structural features have been leveraged to design molecules with enhanced binding affinity and selectivity for biological targets such as kinases, receptors, and enzymes.
One notable application of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. By modifying the pyridine core with appropriate substituents, researchers have been able to develop potent inhibitors that can modulate kinase activity effectively. The chloro and ethoxy groups provide handles for further functionalization, allowing for the optimization of pharmacokinetic properties and target engagement.
The compound's utility extends beyond kinase inhibition. It has also been utilized in the development of antiviral and antibacterial agents. The pyridine scaffold is a common motif in many bioactive molecules, and Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate serves as a versatile platform for constructing such molecules. Its reactivity allows for the introduction of various functional groups that can enhance interactions with viral or bacterial targets, leading to improved therapeutic efficacy.
Recent advancements in synthetic methodologies have further enhanced the applicability of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the efficient introduction of aryl or heteroaryl groups at specific positions on the pyridine ring. These reactions have opened up new avenues for generating structurally diverse derivatives with unique biological activities.
The synthesis of Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate itself is a well-studied process that involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions followed by chlorination and ethoxylation steps. The use of high-quality starting materials and controlled reaction conditions is essential to obtaining a product that meets pharmaceutical standards.
In conclusion, Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate (CAS No. 40296-47-7) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is only expected to grow.
40296-47-7 (Ethyl 6-chloro-4-ethoxypyridine-3-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)